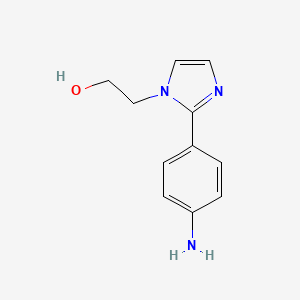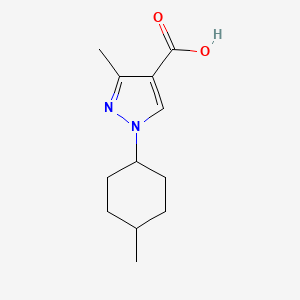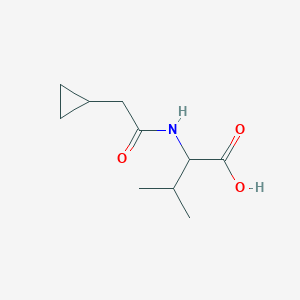
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structure, which includes a benzoyl group and chloro substituents, contributing to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride typically involves the acylation of 4-chloro-2-(2-chlorobenzoyl)aniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Solvent-free synthesis methods have also been explored to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate GABA receptors, which play a crucial role in neurotransmission and neurological functions. The compound’s effects on these receptors contribute to its potential therapeutic benefits in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
- N-(2,6-Dimethylphenyl)chloroacetamide
- 2-Amino-4-chlorobenzoic acid
Uniqueness
2-Amino-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both amino and acetamide functional groups. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13Cl3N2O2 |
|---|---|
Molekulargewicht |
359.6 g/mol |
IUPAC-Name |
2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H12Cl2N2O2.ClH/c16-9-5-6-13(19-14(20)8-18)11(7-9)15(21)10-3-1-2-4-12(10)17;/h1-7H,8,18H2,(H,19,20);1H |
InChI-Schlüssel |
XWBIRYHIDLVTDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)







